
Dibutylphosphinous Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylphosphinous Acid is an organophosphorus compound with the chemical formula C8H19O2P It is characterized by the presence of a phosphorus atom bonded to two butyl groups and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
Dibutylphosphinous Acid can be synthesized through the reaction of dibutylphosphine with an oxidizing agent. One common method involves the oxidation of dibutylphosphine using hydrogen peroxide or oxygen in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Dibutylphosphinous Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutylphosphinic acid.
Reduction: Reduction reactions can convert it back to dibutylphosphine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents.
Major Products Formed
Oxidation: Dibutylphosphinic acid.
Reduction: Dibutylphosphine.
Substitution: Various substituted phosphinous acids depending on the reagents used.
科学研究应用
Dibutylphosphinous Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of Dibutylphosphinous Acid involves its ability to interact with various molecular targets, including enzymes and receptors. It can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
Dibutylphosphinic Acid: Similar in structure but with an additional oxygen atom.
Dibutylphosphine: The reduced form of Dibutylphosphinous Acid.
Dibutylphosphonate: Contains a different functional group (phosphonate) but shares the dibutylphosphorus core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in various chemical processes.
属性
CAS 编号 |
50602-70-5 |
|---|---|
分子式 |
C8H19OP |
分子量 |
162.21 g/mol |
IUPAC 名称 |
dibutylphosphinous acid |
InChI |
InChI=1S/C8H19OP/c1-3-5-7-10(9)8-6-4-2/h9H,3-8H2,1-2H3 |
InChI 键 |
FOSKLGIMCJXUFR-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(CCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


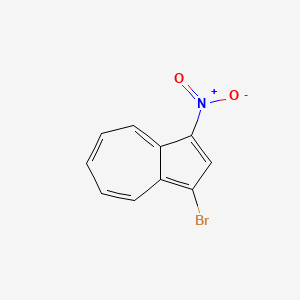


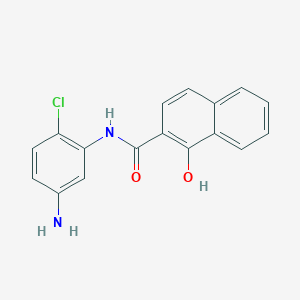

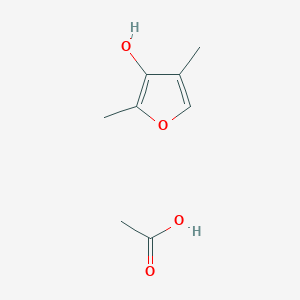

![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
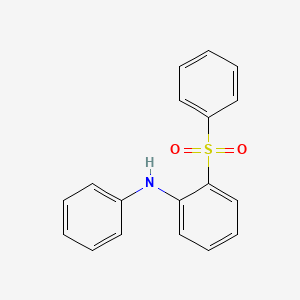

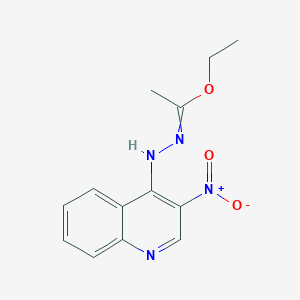

![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)
